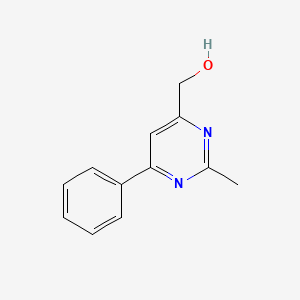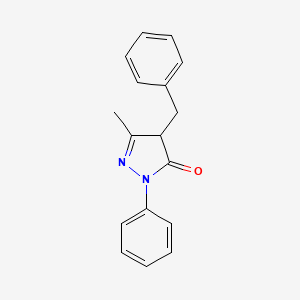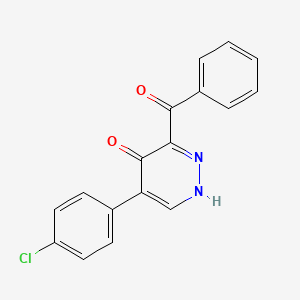![molecular formula C12H15N3O B12923843 4-[2-(5-Ethyl-1,3,4-oxadiazol-2-yl)ethyl]aniline CAS No. 689251-59-0](/img/structure/B12923843.png)
4-[2-(5-Ethyl-1,3,4-oxadiazol-2-yl)ethyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(5-Ethyl-1,3,4-oxadiazol-2-yl)ethyl]aniline is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(5-Ethyl-1,3,4-oxadiazol-2-yl)ethyl]aniline typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain the desired oxadiazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
4-[2-(5-Ethyl-1,3,4-oxadiazol-2-yl)ethyl]aniline can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the oxadiazole ring.
Reduction: Reduced forms of the oxadiazole ring.
Substitution: Substituted aniline derivatives.
科学研究应用
4-[2-(5-Ethyl-1,3,4-oxadiazol-2-yl)ethyl]aniline has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent, showing promising activity against various cancer cell lines.
Materials Science: It is used in the development of new materials with specific electronic or optical properties.
Industrial Chemistry: The compound is utilized in the synthesis of other complex molecules and as a building block in organic synthesis.
作用机制
The mechanism of action of 4-[2-(5-Ethyl-1,3,4-oxadiazol-2-yl)ethyl]aniline involves its interaction with specific molecular targets. For instance, in its anticancer activity, the compound may inhibit key enzymes or proteins involved in cell proliferation and survival. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
1,2,4-Oxadiazole: Another oxadiazole isomer with different substitution patterns.
1,3,4-Oxadiazole: A regioisomer with similar properties but different reactivity.
5-Ethyl-1,2,4-oxadiazole: A compound with a similar core structure but different substituents.
Uniqueness
4-[2-(5-Ethyl-1,3,4-oxadiazol-2-yl)ethyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an oxadiazole ring with an aniline moiety makes it particularly versatile for various applications in medicinal and industrial chemistry .
属性
CAS 编号 |
689251-59-0 |
|---|---|
分子式 |
C12H15N3O |
分子量 |
217.27 g/mol |
IUPAC 名称 |
4-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)ethyl]aniline |
InChI |
InChI=1S/C12H15N3O/c1-2-11-14-15-12(16-11)8-5-9-3-6-10(13)7-4-9/h3-4,6-7H,2,5,8,13H2,1H3 |
InChI 键 |
WZBCSBKDYYWLMI-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NN=C(O1)CCC2=CC=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


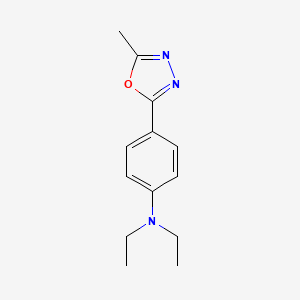

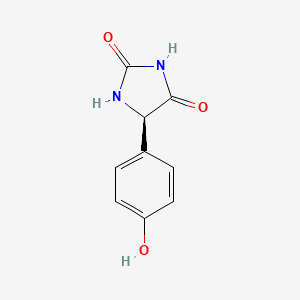
![2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl acetate](/img/structure/B12923777.png)
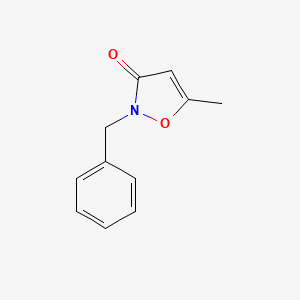
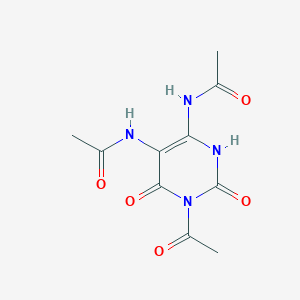
![4-Bromo-2-ethyl-5-[(4-fluorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12923796.png)
![(2RS)-2-[2-(Dimethylamino)ethyl]indan-1-one Hydrochloride](/img/structure/B12923804.png)
![(2S)-2-amino-4-{6-[(3-methylbut-2-en-1-yl)amino]-3H-purin-3-yl}butanoic acid](/img/structure/B12923813.png)
